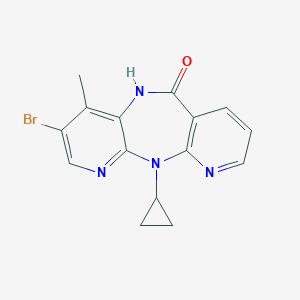

3-Bromo Nevirapine

Description

Rationale for Nevirapine (B1678648) Analog Development

The creation and study of nevirapine analogs, including 3-Bromo Nevirapine, are driven by the need to address specific challenges observed with the parent drug, nevirapine. Research in this area seeks to identify molecules with potentially improved characteristics regarding resistance, metabolism, and safety. acs.orgnih.gov

A significant limitation of nevirapine is the rapid development of viral resistance. ncats.ioaidsmap.com A single mutation in the reverse transcriptase gene can be sufficient to confer high-level resistance to nevirapine and often leads to cross-resistance with other NNRTIs like efavirenz. acs.orgaidsmap.com Common mutations associated with nevirapine resistance include K103N, Y181C, G190A, and Y188L. aidsmap.com The development of analogs is a strategy to create compounds that may retain activity against these resistant strains or have a higher genetic barrier to the development of resistance.

Nevirapine is extensively metabolized in the liver, primarily by cytochrome P450 isoenzymes, particularly CYP3A4 and CYP2B6. drugbank.comnih.gov A key characteristic of nevirapine is its role as an inducer of these enzymes. wikipedia.orgnih.gov This induction accelerates its own metabolism (autoinduction) and the metabolism of other co-administered drugs that are substrates for these enzymes. nih.gov This can lead to complex and clinically significant drug-drug interactions, potentially reducing the efficacy of other medications. wikipedia.org Research into analogs like this compound includes assessing their potential for CYP enzyme induction to identify compounds with a more favorable drug-drug interaction profile. acs.orgnih.gov For instance, studies have shown that this compound can induce CYP3A4 mRNA to a greater extent than the parent compound in human hepatocytes. acs.orgnih.gov

The metabolism of nevirapine can lead to the formation of reactive metabolites. acs.orgnih.gov For example, the oxidation of the 4-methyl group to 12-hydroxy-nevirapine is a key metabolic pathway. nih.gov This metabolite can be further processed into electrophilic derivatives that have the potential to form covalent adducts with cellular macromolecules like DNA, which has been investigated as a possible mechanism for toxicity. nih.gov The study of analogs helps to characterize the metabolic pathways involved in these toxicities. acs.org

Addressing Limitations of Parent Compound Nevirapine

Overview of this compound as a Research Compound

This compound serves as a valuable tool in HIV research. It is one of several nevirapine analogs synthesized to probe the effects of chemical modifications on biological activity and metabolic fate. acs.orgnih.gov Research has focused on its ability to inhibit the HIV-1 reverse transcriptase (RT) enzyme and its influence on hepatic enzymes.

In studies assessing its efficacy against HIV-1 RT, this compound demonstrated inhibitory activity. acs.orgnih.gov However, its potency was found to be lower than that of the parent compound, nevirapine. acs.orgnih.govresearchgate.net

| Compound | Inhibition of HIV-RT (at 10 µM) | IC₅₀ Value (µM) |

| Nevirapine | >97% | 0.540 ± 0.055 |

| This compound | 87.6% | 2.78 ± 0.38 |

| Data sourced from a 2023 study in Chemical Research in Toxicology. acs.org |

Regarding its metabolic properties, research has explored its effect on the induction of cytochrome P450 enzymes. In experiments using primary human hepatocytes, this compound was shown to be a potent inducer of CYP3A4 mRNA, even more so than nevirapine at equivalent concentrations. acs.orgnih.gov

| Compound (at 100 µM) | CYP3A4 mRNA Fold Induction |

| Nevirapine | ~6-fold |

| This compound | ~11-fold |

| Data sourced from a 2023 study in Chemical Research in Toxicology. acs.org |

These findings underscore the role of this compound as a chemical probe, providing insights into how structural changes to the nevirapine molecule can distinctly alter its antiviral potency and its interaction with metabolic enzyme systems.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN4O/c1-8-11(16)7-18-14-12(8)19-15(21)10-3-2-6-17-13(10)20(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKLVNOONYNOIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1Br)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443572 | |

| Record name | 3-Bromo Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284686-21-1 | |

| Record name | 3-Bromo Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of Action and Target Interactions

Binding Affinity to HIV-1 Reverse Transcriptase (RT)

The inhibitory potential of 3-Bromo Nevirapine (B1678648) is rooted in its specific binding to the HIV-1 reverse transcriptase enzyme. This interaction is allosteric, meaning it binds to a site distinct from the enzyme's active site, yet profoundly impacts the enzyme's catalytic function.

Inhibition of RT DNA Polymerase Activities (RNA-dependent and DNA-dependent)

3-Bromo Nevirapine has been shown to be an effective inhibitor of HIV-1 reverse transcriptase. acs.orgnih.gov In vitro assays that measure the DNA-dependent DNA polymerase (DDDP) activity of HIV-1 RT are standard for evaluating the potency of such inhibitors. nih.govmdpi.com

Research has determined the IC₅₀ value for this compound, which is the concentration required to inhibit 50% of the HIV-1 RT enzyme activity. The IC₅₀ for this compound is approximately 2.78 µM. acs.orgnih.gov When tested at a concentration of 10 µM, this compound demonstrated 87.6% inhibition of HIV-1 RT. acs.orgnih.gov Like other NNRTIs, it inhibits both the RNA-dependent and DNA-dependent DNA polymerase activities of the enzyme. nih.gov This dual inhibition is a hallmark of NNRTIs, which function by disrupting the enzyme's catalytic efficiency rather than competing with the nucleotide substrates directly. nih.gov

| Compound | IC₅₀ (µM) against HIV-1 RT | % Inhibition at 10 µM |

|---|---|---|

| This compound | 2.78 ± 0.38 | 87.6% |

| Nevirapine (Parent Compound) | 0.540 ± 0.055 | >97% |

Data sourced from a 2023 study in Chemical Research in Toxicology. acs.orgnih.gov

Allosteric Binding Site Interactions within RT

This compound, like its parent compound Nevirapine, binds to a hydrophobic pocket in the p66 subunit of HIV-1 RT, known as the NNRTI binding pocket (NNIBP). researchgate.netresearchgate.net This site is located approximately 10 Å away from the polymerase active site. researchgate.net The binding is non-competitive with respect to the natural deoxynucleoside triphosphate (dNTP) substrates. patsnap.com

The NNIBP is formed by several key amino acid residues. For the parent compound Nevirapine, interactions have been identified with residues including Leu100, Lys101, Val106, Val179, Tyr181, Tyr188, Gly190, Phe227, Trp229, and Tyr318. ukzn.ac.zanih.gov These interactions are primarily hydrophobic and are crucial for the stable binding of the inhibitor within the pocket. ukzn.ac.za The binding of NNRTIs to this allosteric site is what triggers the subsequent conformational changes that lead to enzyme inhibition. researchgate.net

Conformational Changes Induced in the RT Catalytic Site

The binding of an NNRTI such as Nevirapine to the allosteric pocket induces significant conformational changes in the structure of the reverse transcriptase enzyme. patsnap.com This structural alteration is the primary mechanism of inhibition. scholarsresearchlibrary.comasm.org The binding event locks the enzyme in a non-active state. mdpi.com

Crystallographic studies of RT in complex with Nevirapine show that the binding leads to an opening of the NNRTI-binding pocket. rcsb.org This movement causes a distortion of the dNTP-binding pocket and a shift of the DNA primer's 3' end by approximately 5.5 Å away from its normal position in the polymerase active site. rcsb.org This repositioning of key structural elements, including the three-stranded β-sheet containing the catalytic aspartic acid residues (Asp110, Asp185, and Asp186), severely impairs the enzyme's ability to catalyze the formation of viral DNA, effectively halting the replication process. patsnap.comasm.orgrcsb.org

Comparative Analysis of this compound with Parent Nevirapine Binding Modes

While this compound shares the same fundamental mechanism of action as Nevirapine, the presence of the bromine atom at the 3-position influences its binding affinity and inhibitory potency.

Docking Studies and Computational Modeling of RT-Inhibitor Complexes

Computational methods like molecular docking and molecular mechanics are employed to study the interactions between NNRTIs and HIV-1 RT. researchgate.netasm.org These studies help in understanding the binding modes and predicting the binding affinities of various analogues. researchgate.net For Nevirapine, docking studies have consistently shown its "butterfly-like" conformation within the binding pocket, interacting with key hydrophobic and aromatic residues. nih.govacs.org

While specific, detailed docking studies for this compound are not extensively published, the available inhibitory data suggests a slightly weaker binding affinity compared to the parent compound. acs.orgnih.gov The IC₅₀ value for this compound (2.78 µM) is about five times higher than that of Nevirapine (0.540 µM), indicating a less potent inhibition. acs.orgnih.gov Computational models would likely show that the bromo-substituent alters the electronic and steric profile of the molecule, potentially leading to a slightly less optimal fit within the allosteric pocket compared to Nevirapine. This could involve minor adjustments in the orientation of the inhibitor and changes in the strength of interactions with surrounding residues. asm.org

Role of Hydrophobic Interactions in Binding Efficacy

Hydrophobic interactions are paramount for the binding of NNRTIs to the RT enzyme. ukzn.ac.zaasm.org The NNIBP is a predominantly hydrophobic pocket, and the stability of the inhibitor-enzyme complex relies heavily on these interactions. For Nevirapine, strong van der Waals forces with aromatic residues like Tyr181 and Tyr188, as well as interactions with Val106 and Val179, are critical for its high binding affinity. ukzn.ac.zaasm.org

Biological Evaluation of 3 Bromo Nevirapine Antiviral Activity

In Vitro Efficacy Against Wild-Type HIV-1 RT

The initial assessment of a potential antiviral agent involves determining its ability to inhibit the target enzyme and prevent viral replication in controlled laboratory settings.

Research into the enzymatic inhibition of 3-Bromo Nevirapine (B1678648) provides precise metrics of its potency against wild-type HIV-1 reverse transcriptase (RT). In enzymatic assays, 3-Bromo Nevirapine demonstrated an IC50 value of 2.78 ± 0.38 μM. acs.org This value indicates the concentration of the compound required to inhibit 50% of the HIV-1 RT enzyme's activity.

When tested at a concentration of 10 μM, this compound was found to inhibit 87.6% of HIV-1 RT activity. acs.org For comparison, the parent compound, Nevirapine, exhibits an IC50 value of 0.540 ± 0.055 μM under similar conditions, indicating that the IC50 for this compound is approximately five times higher than that of Nevirapine. acs.org

Table 1: HIV-1 RT Inhibition Data for this compound

| Compound | IC50 (μM) | % Inhibition at 10 μM |

| This compound | 2.78 ± 0.38 | 87.6% |

| Nevirapine (Reference) | 0.540 ± 0.055 | >97% |

Data sourced from Chemical Research in Toxicology. acs.org

While enzyme inhibition assays are critical, cell-based assays provide a more comprehensive understanding of a compound's antiviral efficacy within a biological system, measuring its ability to prevent viral replication in host cells (e.g., MT-4 cells, CEM-SS cells, or peripheral blood mononuclear cells). Following a thorough review of scientific literature, specific data regarding the cell-based antiviral activity of this compound, such as its half-maximal effective concentration (EC50), could not be identified.

Activity Against HIV-1 RT Mutant Strains

A crucial aspect of evaluating any new NNRTI is its effectiveness against viral strains that have developed resistance to existing drugs. Resistance typically arises from specific mutations in the reverse transcriptase enzyme.

The efficacy of NNRTIs can be significantly compromised by mutations in the HIV-1 RT enzyme. Key mutations known to confer resistance to first-generation NNRTIs like Nevirapine include K103N, Y181C, Y188C, and G190A. nih.govmedscape.comi-base.info However, specific research data detailing the inhibitory activity of this compound against these or other common NNRTI-resistant mutant strains of HIV-1 RT are not available in the reviewed literature.

Cross-resistance, where a mutation conferring resistance to one drug also causes resistance to another, is a significant challenge in antiretroviral therapy. There is strong cross-resistance among first-generation NNRTIs such as nevirapine and efavirenz. i-base.infoasm.org An evaluation of this compound's cross-resistance profile with other approved NNRTIs is essential for determining its potential clinical utility. However, studies specifically investigating these cross-resistance patterns for this compound have not been identified in the available scientific literature.

Specificity Against HIV-2 RT and Human DNA Polymerases

The specificity of an antiviral compound is a key determinant of its safety and mechanism of action. Ideally, the drug should target the viral enzyme without affecting host cell enzymes or related viruses. The parent compound, Nevirapine, is known to be highly specific for HIV-1 RT and does not inhibit HIV-2 RT or human DNA polymerases such as alpha, beta, or gamma. ncats.ioasm.org While it is hypothesized that this compound shares this specificity, direct experimental data from studies evaluating the inhibitory activity of this compound against HIV-2 RT or human DNA polymerases are not present in the reviewed scientific publications.

Pharmacological and Toxicological Investigations Excluding Clinical Dosage

In Vitro Metabolic Stability and Biotransformation Pathways

The biotransformation of 3-Bromo Nevirapine (B1678648) has not been extensively detailed in publicly available research. However, its metabolic pathway can be inferred from its parent compound, Nevirapine (NVP). NVP undergoes significant oxidative metabolism, which is a critical step preceding the elimination of the drug. pharmgkb.org

The metabolism of the parent compound, NVP, is predominantly mediated by the cytochrome P450 system, a family of enzymes essential for the biotransformation of many drugs. pharmgkb.orgdrugbank.com

For Nevirapine, the primary enzymes responsible for its oxidative metabolism are CYP3A4 and CYP2B6. hivclinic.cahiv-druginteractions.orgnih.gov In vitro studies with human liver microsomes have established that these enzymes convert NVP into several hydroxylated metabolites. pharmgkb.orgdrugbank.com Specifically, the formation of the 2-hydroxy-NVP metabolite is associated with CYP3A isoforms, while the 3-hydroxy-NVP metabolite is linked to the CYP2B6 isoform. pharmgkb.orgacs.orgnih.gov Although 3-Bromo Nevirapine is an analog of NVP, specific studies detailing its role as a substrate for CYP3A4 and CYP2B6 are not available. The focus of existing research has been on its capacity to induce these enzymes rather than being metabolized by them.

The phase I metabolic pathway of Nevirapine is complex and results in four main oxidative metabolites: 2-, 3-, 8-, and 12-hydroxy-nevirapine. acs.orgnih.gov These hydroxylated metabolites are the primary products of the CYP-mediated reactions. pharmgkb.orgnih.gov While this hydroxylation is a key biotransformation step for the parent compound, research has not yet identified the specific hydroxylated metabolites that may be formed from this compound.

Following Phase I metabolism, the hydroxylated metabolites of Nevirapine undergo Phase II conjugation, primarily through glucuronidation, before urinary excretion. pharmgkb.orgdrugbank.com This process, mediated by UGT enzymes, converts the metabolites into more water-soluble compounds, facilitating their elimination from the body. pharmgkb.org In some cases, conjugation with glutathione (B108866) (GSH) also occurs, as seen with the formation of a 3-mercapturic conjugate of NVP in vivo. acs.org Specific data on the glucuronidation or glutathione conjugation of this compound or its potential metabolites are not described in the current literature.

Cytochrome P450 (CYP) Mediated Metabolism

Hepatic Enzyme Induction Potential

A significant characteristic of this compound is its ability to induce the expression of key drug-metabolizing enzymes in the liver.

Studies using primary human hepatocytes have demonstrated that this compound is a potent inducer of CYP3A4 and CYP2B6 gene expression. acs.orgnih.gov In these experiments, the induction of CYP3A4 and CYP2B6 mRNA levels was measured after treating the hepatocytes with this compound at concentrations of 25 µM and 100 µM.

At a 25 µM concentration, this compound led to a 6.5-fold increase in CYP3A4 mRNA levels and a 25-fold increase in CYP2B6 mRNA levels compared to the control. acs.orgnih.gov When the concentration was increased to 100 µM, the induction of CYP3A4 mRNA rose to an 11-fold change. acs.orgnih.gov Interestingly, while the mRNA induction was significant, one study noted that for this compound, this did not translate into a measurable change in CYP3A4 enzymatic activity. acs.orgnih.gov

Interactive Data Table: Induction of CYP mRNA by this compound

| Compound | Concentration (µM) | Target Gene | mRNA Fold Induction |

| This compound | 25 | CYP3A4 | 6.5 |

| This compound | 25 | CYP2B6 | 25 |

| This compound | 100 | CYP3A4 | 11 |

Impact on CYP Activity Levels (e.g., MDZ 1′-hydroxylation)

The influence of this compound on the activity of CYP enzymes, particularly CYP3A4, has been a subject of investigation to understand its potential for altering the metabolism of other drugs. Studies using primary human hepatocytes have revealed a significant induction of CYP3A4 and CYP2B6 messenger RNA (mRNA) levels by this compound. nih.govacs.org At a concentration of 25 μM, this compound led to a 6.5-fold increase in CYP3A4 mRNA and a 25-fold increase in CYP2B6 mRNA. acs.org This effect was even more pronounced at a 100 μM concentration, where it caused an 11-fold increase in CYP3A4 mRNA. nih.govacs.org

However, a critical distinction has been observed between the induction of CYP3A4 mRNA and its actual enzymatic activity. nih.govacs.org Despite the substantial increase in CYP3A4 mRNA levels, there was no corresponding change in the 1′-hydroxylation of midazolam (MDZ), a probe substrate for CYP3A4 activity, in hepatocytes treated with this compound. nih.govacs.org This suggests a post-transcriptional or translational disconnect, where the increased mRNA does not translate into higher levels of functional enzyme activity. nih.gov

For comparison, the parent compound, Nevirapine, and its deuterated analog, 12-d3-NVP, showed comparable induction of both CYP3A4 and CYP2B6 mRNA at 100 μM, but to a lesser extent than this compound for CYP3A4. nih.govacs.org

Table 1: Impact of this compound on CYP3A4

| Concentration | CYP3A4 mRNA Fold Induction | MDZ 1′-hydroxylation Activity |

|---|---|---|

| 25 μM | 6.5-fold | No significant change |

Implications for Drug-Drug Interactions (DDIs)

The potent induction of CYP3A4 and CYP2B6 mRNA by this compound raises concerns about its potential for clinically significant drug-drug interactions (DDIs). nih.govacs.org Nevirapine itself is a known inducer of these enzymes, leading to increased clearance and reduced plasma concentrations of co-administered drugs that are substrates of CYP3A4 and CYP2B6. medscape.comhiv-druginteractions.orghiv-druginteractions.org This can result in decreased efficacy of the affected medications. medscape.com

Given that this compound demonstrates an even greater induction effect on CYP3A4 mRNA than Nevirapine, it is plausible that it could pose a similar or even more potent risk for DDIs. nih.gov Although the lack of corresponding increase in CYP3A4 enzymatic activity in vitro is a key finding, the strong induction at the mRNA level warrants caution. nih.govacs.org The discrepancy between mRNA induction and enzyme activity highlights the complexity of predicting DDIs and underscores the need for further investigation to fully understand the clinical implications.

Reactive Metabolite Formation and Detoxification Pathways

The formation of reactive metabolites is a critical aspect of drug toxicity, often leading to idiosyncratic adverse reactions. washington.edu For Nevirapine, metabolic activation by CYP enzymes can produce electrophilic intermediates, such as epoxides and quinone methides, which can covalently bind to cellular macromolecules like proteins and DNA, potentially causing cellular damage. nih.govmdpi.com

Formation of Glutathione Conjugates

A primary detoxification pathway for reactive electrophiles is conjugation with glutathione (GSH), a reaction that can be spontaneous or catalyzed by glutathione S-transferases (GSTs). nih.gov In the context of Nevirapine and its analogs, the formation of GSH conjugates serves as an indicator of reactive metabolite generation. nih.govacs.org

Studies have shown that Nevirapine can be metabolized to reactive intermediates that are trapped by GSH. nih.govacs.org Specifically, the formation of a 3-glutathione-NVP conjugate is thought to occur via a reactive 2,3-epoxide intermediate. acs.org This pathway is considered a detoxification mechanism, preventing the reactive metabolite from binding to other cellular components. nih.gov The enzyme GSTP1-1 has been identified as a highly effective catalyst for the GSH conjugation of oxidative metabolites of Nevirapine. nih.gov

While direct studies on the GSH conjugation of this compound are limited, the structural similarity to Nevirapine suggests that it may also undergo metabolic activation to form reactive intermediates that can be detoxified through this pathway. The presence of the bromine atom at the 3-position could potentially influence the formation of the 2,3-epoxide and subsequent GSH conjugation.

Mechanisms of Protein Adduction

When detoxification pathways like GSH conjugation are overwhelmed or insufficient, reactive metabolites can covalently bind to proteins, forming protein adducts. washington.edu This adduction is a key event in the initiation of certain types of drug-induced toxicity. washington.edu

For Nevirapine, the formation of a reactive quinone methide from the oxidation of the 12-methyl group is a proposed mechanism for protein adduction. researchgate.net Another reactive intermediate, 12-sulfoxy-NVP, formed by sulfonation of 12-hydroxy-Nevirapine, can also bind to proteins. mdpi.comcore.ac.uk Mass spectrometric analysis has identified specific amino acid residues, such as histidine and cysteine, as targets for adduction by Nevirapine's reactive metabolites. washington.edu

The potential for this compound to form protein adducts would depend on its metabolic activation to electrophilic species. The bromine substitution at the 3-position might alter the metabolic profile compared to Nevirapine, potentially influencing the formation of reactive intermediates and their subsequent adduction to proteins.

Structure Activity Relationship Sar Studies and Lead Optimization of Brominated Nevirapine Derivatives

Impact of Bromine Substitution on Antiviral Efficacy

The introduction of a bromine atom to the nevirapine (B1678648) scaffold has a demonstrable effect on its antiviral potency. Research into a series of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c] nih.govnih.govbenzothiazin-2(4H)-yl)acetamides, which are structurally related to nevirapine, identified a compound featuring a 3-bromo moiety (compound 7d) as the most potent inhibitor of HIV-1 in the series, with an EC50 of 6.3 μM. nih.gov This activity was comparable to a 2-bromo derivative (7c), which had an EC50 of 6.5 μM. nih.gov

In a more direct investigation, 3-Bromo Nevirapine itself was evaluated for its ability to inhibit HIV-1 reverse transcriptase (RT). acs.org The results indicated that while it is an active inhibitor, its potency is moderately reduced compared to the parent compound. acs.org Specifically, this compound exhibited a half-maximal inhibitory concentration (IC50) of 2.78 μM, which is approximately five times higher than that of nevirapine (IC50 = 0.540 μM). acs.org

Structure-activity relationship studies on other related compounds have shown that sterically small substituents, including bromo groups, at the 2 or 4 positions are generally well-tolerated and can bind to the side chains of key amino acid residues Tyr181 and Tyr188 in the HIV-1 RT binding pocket. ijpsonline.com The addition of halogen atoms like bromine can also increase the lipophilicity of the derivatives, which may contribute to improved anti-HIV-1 activity. ijpsonline.com

| Compound | Biological Metric | Value (μM) | Source |

|---|---|---|---|

| This compound | IC50 | 2.78 | acs.org |

| Nevirapine (for comparison) | IC50 | 0.540 | acs.org |

| Acetamide derivative with 3-bromo moiety (7d) | EC50 | 6.3 | nih.gov |

| Acetamide derivative with 2-bromo moiety (7c) | EC50 | 6.5 | nih.gov |

Rational Design and Combinatorial Approaches for Nevirapine Analogs

The development of nevirapine analogs has heavily relied on rational drug design and combinatorial chemistry, often guided by structural biology insights. annualreviews.org The publication of the X-ray crystal structure of nevirapine bound to HIV-1 RT revealed a lipophilic cavity near the 4-position of the inhibitor, prompting the rational design of a series of 4-substituted derivatives. nih.gov The goal was to explore whether increased binding in this region could lead to greater activity, particularly against mutant forms of the reverse transcriptase. nih.gov This structure-based approach has been instrumental in exploring the chemical space around the nevirapine core. annualreviews.orgnih.gov

Combinatorial chemistry has been employed to create large libraries of nevirapine analogs for screening. nih.govnih.gov In one such study, a library of 47 nevirapine analogues was developed by modifying substituents at the X, Y, and R positions of the parent structure. nih.gov Similarly, another research effort designed a combinatorial library of 363 nevirapine analogs to perform virtual screening against K103N and Y181C HIV-1 RT mutants. nih.gov These approaches, which combine rational design with the synthesis of diverse compound libraries, are essential for identifying lead compounds and optimizing them into potential second-generation drugs. nih.govannualreviews.org

In Silico Screening and Molecular Modeling in Lead Optimization

In silico methods are foundational to the lead optimization of nevirapine derivatives. annualreviews.orgnih.gov Computational tools, including molecular docking and pharmacophore modeling, are frequently used to predict and rationalize the activity of novel compounds, thereby reducing the time and cost associated with drug discovery. rsc.org These techniques were used to study a series of 4-substituted and 2,4-disubstituted nevirapine analogs, providing insights into their structure-activity relationships. nih.gov

Molecular Docking and Binding Free Energy Calculations

Molecular docking is a standard procedure to predict the binding orientation of nevirapine analogs within the NNRTI binding pocket of HIV-1 RT. nih.govnih.govmdpi.com Docking studies have successfully reproduced the experimentally observed binding mode of nevirapine, with a root mean square deviation (RMSD) between the predicted and crystallographic conformation as low as 0.70 Å. researchgate.net These simulations show that nevirapine and its analogs typically adopt a "butterfly-like" shape and interact with key amino acid residues such as Leu100, Lys101, Tyr181, Tyr188, Phe227, and Trp229. nih.govresearchgate.net

To refine the predictions from docking, binding free energy calculations are often performed using methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) models. nih.govnih.gov These calculations provide a more quantitative estimate of binding affinity. For a library of 47 nevirapine analogues, a strong linear correlation (R² = 0.9948) was observed between the calculated free energy of binding and the experimental pIC50 values, indicating the reliability of the computational model. nih.gov Studies have shown that electrostatic energy and van der Waals forces are major contributors to the binding free energy of these ligands. nih.govnih.gov Other advanced methods, such as the Linear Interaction Energy (LIE) and Free Energy Perturbation (FEP) calculations, have also been applied to nevirapine analogs to achieve high accuracy in predicting binding affinities. temple.edunih.gov

| Computational Method | Application to Nevirapine Analogs | Key Findings / Correlation | Source |

|---|---|---|---|

| Molecular Docking | Predicting binding modes of nevirapine derivatives. | Reproduced crystal structure conformation (RMSD = 0.70 Å). Identified key interacting residues. | researchgate.net |

| Docking & MM-GB/SA | Studying interactions of 47 combinatorial analogs. | Strong correlation between calculated binding free energy and pIC50 (R² = 0.9948). | nih.gov |

| MM/PBSA | Estimating binding free energies for new ligands with mutant RT. | Electrostatic and Van der Waals energies were major contributors to binding. | nih.gov |

| Linear Interaction Energy (LIE) | Binding affinity calculations for HEPT and nevirapine analogues. | Achieved RMS errors of ~1.0 kcal/mol for binding energy prediction. | temple.edu |

| Free Energy Perturbation (FEP) | Calculating relative binding free energies for mutant RTs. | Calculated ΔΔG values were in good agreement with experimental data. | nih.gov |

Conformational Analysis of Derivatives

The specific "butterfly-like" shape and conformational flexibility of nevirapine and its derivatives are crucial for their inhibitory activity. nih.govresearchgate.net Quantum mechanical calculations and other computational methods have been used to investigate the conformational behavior of the nevirapine structure. nih.gov These analyses focus on the rotational potential of bonds, such as the one connecting the cyclopropyl (B3062369) ring, to understand the molecule's flexibility, which is essential for inducing the necessary conformational changes in the HIV-1 RT binding pocket upon association. nih.gov The calculated geometry of nevirapine in its energy minimum state shows strong agreement with experimental NMR data, suggesting that the solution-state conformation is very similar to its shape when bound to the enzyme. nih.gov This inherent flexibility allows the molecule to adapt to mutations within the binding pocket, a key consideration in the design of second-generation inhibitors. researchgate.net

Influence of Substituents on Biological Activity and Resistance Profiles

The biological activity and resistance profile of nevirapine analogs are highly sensitive to the nature and position of various substituents. nih.govnih.gov The Y181C mutation is a common pathway for nevirapine resistance. acs.org Rational design efforts have focused on creating analogs that can overcome this and other mutations, such as K103N. nih.govnih.gov

Studies have shown that introducing substituents at the 2-position of the dipyridodiazepinone ring system can enhance activity against the Y181C mutant RT. nih.gov Attempts to combine beneficial 2-substituents with 4-substituents have yielded compounds with moderate activity against both wild-type and Y181C enzymes, though the SAR could not be simply combined. nih.gov For instance, benzophenone (B1666685) NNRTIs designed with meta-substituents on the A-ring showed better contacts with the conserved Trp229 residue while reducing interactions with the highly mutable Tyr181. nih.gov Several 8-substituted nevirapine analogues have demonstrated excellent antiviral potency against a wide range of common RT mutants. researchgate.net The development of second-generation NNRTIs like etravirine (B1671769) and rilpivirine, which belong to the diarylpyrimidine (DAPY) family, showcases the success of using molecular flexibility and specific substituent interactions to create inhibitors with a higher genetic barrier to resistance. nih.gov These molecules can reorient within the binding pocket to accommodate mutations, a property that is a key goal in the design of new nevirapine derivatives. nih.gov

Future Research Directions and Therapeutic Potential

Development of Novel Brominated Nevirapine (B1678648) Analogs with Enhanced Profiles

The synthesis and evaluation of nevirapine analogs are central to the development of next-generation NNRTIs. researchgate.net The introduction of a bromine atom at the 3-position of the nevirapine scaffold, creating 3-Bromo Nevirapine, serves as a key modification to probe its effects on antiviral activity and metabolic stability.

Research has shown that while this compound maintains inhibitory activity against HIV-1 Reverse Transcriptase (RT), its potency is moderately reduced compared to the parent compound. nih.govacs.org In one study, this compound demonstrated 87.6% inhibition of HIV-RT at a concentration of 10 μM. nih.gov Its IC₅₀ value—the concentration required to inhibit 50% of the enzyme's activity—was determined to be 2.78 μM, which is approximately five times higher than that of nevirapine (0.540 μM). nih.govacs.org This suggests that while the 3-bromo substitution is tolerated, it does not inherently enhance direct enzymatic inhibition.

Future research is geared towards synthesizing other brominated and halogenated analogs to identify modifications that could improve this profile. The goal is to develop analogs with sub-nanomolar potency against not only wild-type HIV but also strains with common NNRTI-resistance mutations, such as K103N and Y181C. nih.govbeilstein-journals.org The development of second-generation NNRTIs has shown that modifications to the core structure can significantly improve the resistance profile. researchgate.net Therefore, further exploration of brominated derivatives, potentially in combination with other structural changes, remains a viable strategy for discovering compounds with enhanced therapeutic potential.

Exploration of Alternative Target Interactions beyond RT

While NNRTIs are defined by their specific, allosteric inhibition of HIV-1 RT, investigating off-target effects and alternative therapeutic applications is a growing area of pharmaceutical research. drugbank.comresearchgate.net For nevirapine and its analogs, this exploration is still in its early stages.

Studies on nevirapine itself have revealed potential applications beyond antiretroviral therapy. For instance, nevirapine has been shown to inhibit cell proliferation and induce apoptosis in certain human cancer models at high concentrations. chemsrc.com This raises the possibility that its analogs, including this compound, could possess similar or even enhanced activities against alternative cellular targets. However, research has also shown that nevirapine does not inhibit eukaryotic DNA polymerases, indicating a high degree of selectivity for the viral enzyme over host cell polymerases. drugbank.com

Future research could involve screening this compound and other analogs against a broader panel of kinases and cellular enzymes to identify any unexpected interactions. Given that some brominated compounds have shown activity against enzymes like α-glucosidase, exploring the potential of this compound in other disease contexts, such as metabolic disorders or oncology, could be a fruitful, albeit speculative, avenue of investigation. researchgate.net Validating these alternative targets would require extensive preclinical studies to move beyond the current focus on reverse transcriptase. nih.gov

Advanced Computational Approaches in Drug Discovery for NNRTI Scaffolds

Computer-aided drug design (CADD) is an indispensable tool in modern medicinal chemistry, allowing for the efficient design and optimization of new drug candidates. rsc.org For NNRTI scaffolds like nevirapine and its derivatives, computational methods provide deep insights into the molecular interactions that govern drug efficacy and resistance.

Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are routinely applied. rsc.orgasm.org These models help visualize how compounds like this compound fit into the NNRTI binding pocket of HIV-1 RT. researchgate.net Computational analyses can predict how the bromine atom at the 3-position alters the binding orientation and interaction energy compared to nevirapine.

Furthermore, these computational tools are crucial for predicting the impact of resistance mutations. rsc.org By modeling the structure of mutant RT enzymes, researchers can simulate the binding of this compound and predict its efficacy, guiding the synthesis of new analogs designed to be effective against resistant strains. asm.org For example, MM-GBSA free-energy methods can calculate the relative binding affinities of an inhibitor to both wild-type and mutant enzymes, offering a quantitative prediction of its resistance profile. rsc.org The future of NNRTI design will likely rely on integrating these advanced computational approaches with artificial intelligence to accelerate the discovery of novel, potent, and resistance-resilient inhibitors. nih.gov

Role of this compound in Understanding NNRTI Pharmacodynamics and Resistance

The study of analogs like this compound is crucial for elucidating the complex pharmacodynamics and resistance mechanisms of NNRTIs. Pharmacodynamics involves not just how a drug affects its target, but also how it interacts with the host's metabolic systems.

A significant aspect of nevirapine's pharmacodynamics is its role as an inducer of cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6. pharmgkb.orgfda.gov This induction can affect the metabolism of nevirapine itself and other co-administered drugs. Research into this compound has revealed interesting differences in this regard. In human hepatocyte studies, this compound was a more potent inducer of CYP3A4 and CYP2B6 mRNA than nevirapine, especially at lower concentrations. nih.govacs.org At a 25 μM concentration, it caused a 6.5-fold and 25-fold increase in CYP3A4 and CYP2B6 mRNA levels, respectively. nih.gov However, this increased mRNA expression did not translate to increased metabolic activity, suggesting a complex regulatory mechanism where the compound might also inhibit the enzyme's function. nih.govacs.org

This discrepancy makes this compound a valuable tool for studying the intricate balance between enzyme induction and inactivation. Understanding how a simple structural modification—the addition of a bromine atom—can uncouple mRNA expression from enzymatic activity provides critical information for designing future drugs with more predictable drug-drug interaction profiles.

Regarding resistance, the rapid emergence of resistant viral strains is a major limitation of first-generation NNRTIs. nih.govhres.ca Mutations like Y181C can cause a significant loss of activity for nevirapine. beilstein-journals.org By comparing the inhibitory activity of analogs like this compound against both wild-type and mutant RT, researchers can map the specific interactions that are critical for overcoming resistance. While its reduced potency against wild-type RT might limit its therapeutic use, its unique pharmacodynamic profile makes it an important chemical probe for advancing our understanding of the broader NNRTI class.

Data Tables

Inhibitory Activity of Nevirapine and Analogs against HIV-1 RT

This table summarizes the in vitro inhibitory activity of this compound compared to its parent compound and other analogs against the HIV-1 reverse transcriptase enzyme.

| Compound | % Inhibition (at 10 µM) | IC₅₀ (µM) |

| Nevirapine | >97% nih.gov | 0.540 nih.govacs.org |

| This compound | 87.6% nih.gov | 2.78 nih.govacs.org |

| 2-Nitro Nevirapine | >97% nih.gov | 0.721 nih.govacs.org |

| 12-d₃-Nevirapine | 94.2% nih.gov | 0.910 nih.govacs.org |

| 12-OH-Nevirapine | 45.4% nih.gov | 26.5 nih.gov |

| 4-COOH-Nevirapine | 15.9% nih.gov | Not Determined |

Q & A

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

- Answer : Use nonlinear regression (four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals and apply Bonferroni correction for multiple comparisons. For synergy studies (e.g., with tenofovir), apply the Chou-Talalay combination index. Include raw data tables with SEM and n-values (minimum n=3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.